molecular formula C9H13NO B154684 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone CAS No. 1971-15-9

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone

Cat. No. B154684
CAS RN: 1971-15-9
M. Wt: 151.21 g/mol
InChI Key: QNOBNKURFXTERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone, also known as tetrahydroisoquinoline, is a heterocyclic organic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects.

Scientific Research Applications

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anticonvulsant, antitumor, and anti-inflammatory effects. It has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds.

Mechanism Of Action

The exact mechanism of action of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is not fully understood. However, it has been suggested that this compound may act as a GABA receptor agonist, leading to its anticonvulsant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemical And Physiological Effects

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. It has also been found to inhibit the activity of topoisomerase II, leading to its antitumor effects.

Advantages And Limitations For Lab Experiments

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It also exhibits a wide range of biological activities, making it a versatile compound for drug discovery. However, its limited solubility in water and low bioavailability may pose challenges for its use in vivo.

Future Directions

There are several future directions for the study of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential use as a chiral building block in the synthesis of biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
In conclusion, 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amino acid or amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamine with a carboxylic acid in the presence of a dehydrating agent. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of an oxidizing agent.

properties

CAS RN

1971-15-9

Product Name

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2,3,4,4a,5,6-hexahydro-1H-quinolin-7-one

InChI

InChI=1S/C9H13NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h6-7,10H,1-5H2

InChI Key

QNOBNKURFXTERB-UHFFFAOYSA-N

SMILES

C1CC2CCC(=O)C=C2NC1

Canonical SMILES

C1CC2CCC(=O)C=C2NC1

synonyms

2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone

Origin of Product

United States

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